![molecular formula C9H12ClN B1655862 Cinnamylamine hydrochloride, (Z)- CAS No. 4335-62-0](/img/structure/B1655862.png)
Cinnamylamine hydrochloride, (Z)-
Overview
Description
Cinnamylamine hydrochloride, (Z)- is a chemical compound with the molecular formula C9H11N.ClH . It is an aromatic compound derived from l-phenylalanine and is used in the synthesis of biologically active molecules, including drugs and energetic materials .
Synthesis Analysis
The biosynthesis of Cinnamylamine hydrochloride, (Z)- has been achieved using a combinatorial metabolic engineering strategy . The process involves the use of the ω-aminotransferase Cv-ωTA from Chromobacterium violaceum, which has high enzyme activity in the conversion of cinnamaldehyde to cinnamylamine . The carboxylic acid reductase from Neurospora crassa (NcCAR) and phosphopantetheinyl transferase (PPTase) from E. coli were also used for a high conversion rate of cinnamic acid to cinnamaldehyde .Molecular Structure Analysis
The molecular structure of Cinnamylamine hydrochloride, (Z)- is characterized by a molecular formula of C9H11N.ClH . It has a molecular weight of 169.65 .Chemical Reactions Analysis
The biocatalytic synthesis of Cinnamylamine hydrochloride, (Z)- involves the conversion of cinnamaldehyde to cinnamylamine . This process was regulated by the overexpression or knockout of five native global transcription factors (TFs), the overexpression of eight native resistance genes, and optimization of promoters .Physical And Chemical Properties Analysis
Cinnamylamine hydrochloride, (Z)- has a molecular weight of 169.65 . More detailed physical and chemical properties are not available in the search results.Safety And Hazards
Future Directions
The biosynthesis of Cinnamylamine hydrochloride, (Z)- provides a reference for the biosynthesis of other amine compounds and lays a foundation for the de novo synthesis of cinnamylamine . This entirely biocatalytic procedure provides considerable advantages in terms of environmental and safety impacts over reported chemical methods .
properties
IUPAC Name |
(Z)-3-phenylprop-2-en-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h1-7H,8,10H2;1H/b7-4-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJVYCBQGSIGEG-ZULQGGHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnamylamine hydrochloride, (Z)- | |
CAS RN |
4335-62-0 | |
Record name | Cinnamylamine hydrochloride, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CINNAMYLAMINE HYDROCHLORIDE, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MW51209QW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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